molecular formula C34H45NO3S B1608581 3-(2-Benzothiazolyl)-7-octadecyloxycoumarin CAS No. 161992-82-1

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin

Cat. No. B1608581
M. Wt: 547.8 g/mol
InChI Key: CJGKLHFROZQZHH-UHFFFAOYSA-N
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Description

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin (3-BTO) is a coumarin derivative with potential applications in medicine, biochemistry, and other scientific fields. It is a heterocyclic compound with a benzothiazole ring and a 7-octadecyloxy substituent. 3-BTO has been studied for its potential to act as a fluorescent probe, a drug delivery agent, and a biomarker. It has also been used in the synthesis of other compounds.

Scientific Research Applications

Spectral and Luminescent Properties

The study of spectral and luminescent properties of coumarin derivatives, including 3-(benzothiazolyl-2)-7-hydroxy-and-8-hydroxycoumarins, reveals significant insights into their photophysical processes. These compounds exhibit varied luminescent behaviors depending on their structure and the presence of protolytic forms. Their lasing ability under excitation with a XeCl excimer laser highlights their potential in optical applications, with some derivatives showing high lasing efficiency in their anionic form (Kopylova et al., 2006).

Antioxidative and Antiproliferative Activity

Benzazole substituted iminocoumarins, a related group, have been evaluated for their antioxidative and antiproliferative activities. These studies indicate the potential of such derivatives in cancer research and their role as antioxidants. Some derivatives have shown selective activity toward cancer cells, indicating the therapeutic potential of coumarin derivatives in cancer treatment (Perin et al., 2019).

Fluorescent Properties and Solid State Luminescence

Coumarin derivatives containing 8-benzothiazole have demonstrated dual emission and large Stokes shift, important for fluorescent applications. These properties, including fluorescence in solid state, make these compounds suitable for use in materials science and as fluorescent markers in biological systems (Xie et al., 2012).

Antimicrobial Activities and Material Applications

The synthesis and characterization of coumarin-thiazole derivatives have shown significant antimicrobial activity, which could be beneficial in creating antimicrobial coatings for materials, potentially applicable in healthcare and material science sectors (El‐Wahab et al., 2014).

Analgesic Properties

Coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines have been described for their potential analgesic properties. These findings suggest coumarin derivatives could be explored further for developing new pain management therapies (Alipour et al., 2014).

Laser Dye Applications

3-(Benzothiazol-2-yl)-7-hydroxycoumarin, a specific coumarin derivative, exhibits properties making it a good candidate as a laser dye. Its photostability and performance in different solvents suggest potential use in optical devices and laser technology (Azim et al., 2005).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-octadecoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24-37-28-23-22-27-25-29(34(36)38-31(27)26-28)33-35-30-20-17-18-21-32(30)39-33/h17-18,20-23,25-26H,2-16,19,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGKLHFROZQZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407320
Record name 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzothiazolyl)-7-octadecyloxycoumarin

CAS RN

161992-82-1
Record name 3-(1,3-Benzothiazol-2-yl)-7-(octadecyloxy)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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